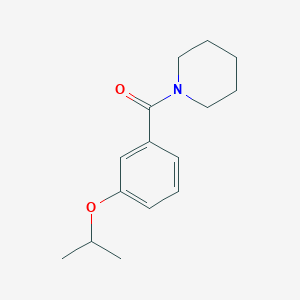![molecular formula C21H26N2O2 B5297153 1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5297153.png)
1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively researched for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of neurotransmitters in the central nervous system. The compound has been reported to interact with serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine exhibits various biochemical and physiological effects. The compound has been reported to increase the levels of serotonin and dopamine in the brain, which are associated with the regulation of mood and behavior. It has also been shown to reduce the levels of inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine in lab experiments is its high potency and specificity. The compound has been reported to exhibit a strong pharmacological effect at low concentrations, making it ideal for use in various assays. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine. One of the areas of interest is the development of new analogs with improved pharmacological properties. Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various neurological and psychiatric disorders. Additionally, the compound's mechanism of action and its interaction with different receptors need to be further elucidated to fully understand its pharmacological effects.
Synthesemethoden
The synthesis of 1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine involves the reaction of 4-methoxyphenylpiperazine with 3-(2-methoxyphenyl)-2-propenal in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity and yield of the product can be improved by using different solvents and purification techniques.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various pharmacological activities such as analgesic, anti-inflammatory, and anticonvulsant effects. The compound has also been investigated for its potential as a therapeutic agent for the treatment of anxiety, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-24-20-11-9-19(10-12-20)23-16-14-22(15-17-23)13-5-7-18-6-3-4-8-21(18)25-2/h3-12H,13-17H2,1-2H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSGCRBYTNWUOJ-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-4-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-2-[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrimidine-5-carbonitrile](/img/structure/B5297073.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5297077.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5297099.png)

![N-(3-acetylphenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5297116.png)
![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5297119.png)
![3-[2-(2,2-diphenylethyl)-4-morpholinyl]-N,N-dimethylpropanamide](/img/structure/B5297120.png)
![4-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5297126.png)
![4-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5297127.png)
![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5297134.png)

![3-[(dimethylamino)methyl]-1-{[2-(2-pyridinyl)-5-pyrimidinyl]carbonyl}-3-piperidinol](/img/structure/B5297162.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]butanamide](/img/structure/B5297172.png)